molecular formula C5H11NOS2 B1264206 4-Methylthiobutylthiohydroximate

4-Methylthiobutylthiohydroximate

Cat. No.: B1264206
M. Wt: 165.3 g/mol
InChI Key: LQVOUPXXRIMQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylthiobutylthiohydroximate is a thiohydroximic acid and a methyl sulfide.

Scientific Research Applications

Antitumor and Antifilarial Potential

Kumar et al. (1993) explored the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound structurally related to 4-Methylthiobutylthiohydroximate. This compound exhibited notable inhibition of leukemia L1210 cell proliferation and showed significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae. This indicates potential applications in antitumor and antiparasitic treatments (Kumar et al., 1993).

Drug Synthesis and Green Chemistry

Yadav and Bhagat (2005) conducted an experimental and theoretical analysis of the acylation of thioanisole to 4-(methylthio)acetophenone, an intermediate in the synthesis of Vioxx, a COX-2 inhibitor. This study is significant for the development of greener and less polluting industrial processes (Yadav & Bhagat, 2005).

Environmental Contamination and Toxicology

De La Vega Salazar et al. (1997) investigated the bioaccumulation and toxicology of methyl parathion, a compound related to this compound, in aquatic organisms. The study revealed significant concentration in reproductive tissues and unborn progeny, impacting egg viability, which is crucial for understanding the environmental impact of such compounds (De La Vega Salazar et al., 1997).

Antimicrobial and Antifungal Applications

Mari et al. (2008) researched the use of various isothiocyanates, including 4-methylthiobutyl-ITC, to control Monilinia laxa, a fungus affecting stone fruits. The study highlighted the efficacy of 4-methylthiobutyl-ITC in controlling fungal growth, suggesting its potential as a biofumigant in agriculture (Mari et al., 2008).

Antidiabetic Properties

Kees et al. (1996) synthesized and analyzed various compounds, including derivatives of this compound, for their antihyperglycemic properties in diabetic mice. This research indicates the potential of these compounds in the development of new antidiabetic medications (Kees et al., 1996).

Nanotechnology in Pesticide Degradation

Rizo et al. (2020) investigated the use of Cu2O nanoparticles for the degradation of methyl parathion, a pesticide similar to this compound. The study showcases the potential of nanotechnology in environmental remediation and pesticide degradation (Rizo et al., 2020).

Properties

Molecular Formula

C5H11NOS2

Molecular Weight

165.3 g/mol

IUPAC Name

N-hydroxy-4-methylsulfanylbutanethioamide

InChI

InChI=1S/C5H11NOS2/c1-9-4-2-3-5(8)6-7/h7H,2-4H2,1H3,(H,6,8)

InChI Key

LQVOUPXXRIMQIM-UHFFFAOYSA-N

Canonical SMILES

CSCCCC(=S)NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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